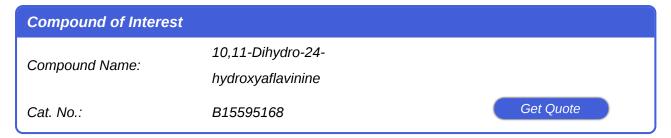


# An In-depth Technical Guide to 10,11-Dihydro-24-hydroxyaflavinine

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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**10,11-Dihydro-24-hydroxyaflavinine** is a naturally occurring indole-diterpenoid metabolite with recognized insecticidal properties.[1][2] This complex alkaloid is a secondary metabolite produced by fungi of the genera Aspergillus and Eupenicillium, notably isolated from the ascostromata (sclerotia-like structures) of Eupenicillium crustaceum.[1] As a member of the aflavinine family, it is characterized by a densely fused and sterically complex polycyclic ring system. This document provides a comprehensive technical overview of **10,11-Dihydro-24-hydroxyaflavinine**, including its chemical and physical properties, biological activity with available quantitative data, detailed experimental protocols for its isolation, and a proposed biosynthetic pathway.

# **Chemical and Physical Properties**

**10,11-Dihydro-24-hydroxyaflavinine** is a complex heterocyclic compound. Its intricate three-dimensional structure is a hallmark of the aflavinine class of natural products. The primary identification and characterization data for this compound are summarized in the table below. It is important to note that in some literature, this compound is referred to by the synonym 10,23,24,25-Tetrahydro-24-hydroxyaflavinine.[1][2]



Property	Value	Source
CAS Number	171569-81-6	N/A
Molecular Formula	C28H41NO2	N/A
Molecular Weight	423.64 g/mol	N/A
IUPAC Name	(2S,4R,4aS,7R,7aS,8R,9R,11 aS)-9-(2-hydroxypropan-2- yl)-8-(1H-indol-2-yl)-4,4a,7- trimethyl- 1,2,3,4,5,6,7,7a,8,9,10,11- dodecahydrobenzo[j]naphthale n-2-ol	N/A
Appearance	Powder	N/A
Solubility	Soluble in Chloroform	N/A
Boiling Point	589.6 ± 30.0 °C at 760 mmHg	N/A
Density	1.1 ± 0.1 g/cm <sup>3</sup>	N/A

# **Biological Activity: Anti-insectan Properties**

**10,11-Dihydro-24-hydroxyaflavinine** is primarily recognized for its anti-insectan properties.[1] [2] While specific quantitative data for this individual compound is not detailed in the primary literature, the crude extracts from which it was isolated, and its close structural analogs, have demonstrated significant insecticidal and antifeedant activity. The primary research by Wang et al. (1995) focused on the bioactivity of the extracts of E. crustaceum and the major aflavinine analog, 10,23-dihydro-24,25-dehydroaflavinine.

The hexane and chloroform extracts of E. crustaceum ascostromata, containing **10,11**-**Dihydro-24-hydroxyaflavinine**, exhibited significant anti-insectan activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus).[1][3]



Bioassay Details	Organism	Results
Dietary Assay of Crude Hexane Extract	Helicoverpa zea (Corn Earworm)	63% reduction in weight gain
Dietary Assay of Crude Hexane Extract	Carpophilus hemipterus (Dried Fruit Beetle) Adults	40% reduction in feeding rate
Dietary Assay of Crude Hexane Extract	Carpophilus hemipterus (Dried Fruit Beetle) Larvae	69% reduction in feeding rate

Data extracted from Wang et al. (1995) for the crude hexane extract of E. crustaceum NRRL 3332, which contains **10,11-Dihydro-24-hydroxyaflavinine**.

# **Experimental Protocols**

The following protocols are based on the methodologies described by Wang et al. (1995) for the isolation of aflavinine derivatives from Eupenicillium crustaceum.

## **Fungal Culture and Production of Ascostromata**

- Culture Medium: Prepare petri dishes containing agar medium.
- Inoculation: Inoculate the agar plates with conidial suspensions of Eupenicillium crustaceum NRRL 3332.
- Incubation: Incubate the cultures in the dark at 25°C for 21 days to allow for the formation of ascostromata.
- Harvesting: After the incubation period, manually remove the ascostromata from the agar surface using a microspatula under a dissecting microscope.
- Drying: Air-dry the harvested ascostromata.

# Extraction and Isolation of 10,11-Dihydro-24-hydroxyaflavinine

Initial Extraction:



- Submerge the intact, dry ascostromata (e.g., 480 g) in hexane (e.g., 4,800 ml) at room temperature. Repeat this extraction four times.
- Following the hexane extraction, extract the ascostromata with chloroform (e.g., 600 ml) three times.
- Combine the respective hexane and chloroform fractions and remove the solvents under vacuum to yield the crude extracts.

#### Column Chromatography:

- Fractionate the crude hexane extract (e.g., 1.2 g) using silica gel column chromatography (e.g., 3.5 by 50 cm column).
- Elute the column with a step gradient starting from 30% chloroform in hexane, progressing to 100% chloroform.
- Further elute with a gradient of 0.5% to 10% methanol in chloroform to separate the different aflavinine analogs.

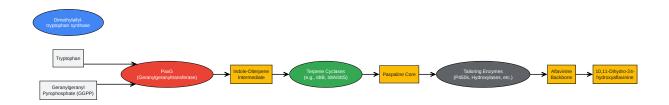
#### Purification by HPLC:

- Further purify the fractions containing the aflavinine analogs using High-Performance Liquid Chromatography (HPLC).
- Employ a C18 reverse-phase column (e.g., Beckman 5-μm-particle-size Ultrasphere C18, 4.6 mm by 25 cm).
- Elute with a mobile phase of 85% methanol in water at a flow rate of 1.0 ml/min.
- Monitor the elution using UV detection at 215 nm to isolate the pure 10,11-Dihydro-24hydroxyaflavinine.

# Visualizations: Biosynthetic Pathway and Experimental Workflow Proposed Biosynthetic Pathway of Aflavinines



The following diagram illustrates the general biosynthetic pathway for the indole-diterpenoid core of aflavinines. This pathway begins with the precursors tryptophan and geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps leading to **10,11-Dihydro-24-hydroxyaflavinine** have not been fully elucidated, this diagram represents the foundational steps in the biosynthesis of this class of compounds.



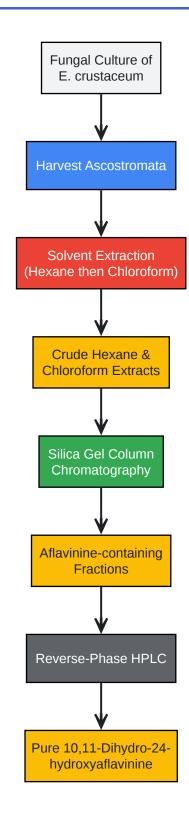
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Caption: General biosynthetic pathway of aflavinines.

# **Experimental Workflow for Isolation**

This diagram outlines the key steps in the experimental workflow for the isolation of **10,11- Dihydro-24-hydroxyaflavinine** from Eupenicillium crustaceum.





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Caption: Workflow for the isolation of 10,11-Dihydro-24-hydroxyaflavinine.

# **Conclusion and Future Directions**



**10,11-Dihydro-24-hydroxyaflavinine** is a structurally complex natural product with demonstrated potential as an anti-insectan agent. Its production by common fungi suggests that it may play a role in the chemical ecology of these organisms. While the foundational work on its isolation and characterization has been established, further research is warranted in several areas. Specifically, quantitative bioassays are needed to determine the precise IC<sub>50</sub> or LD<sub>50</sub> values against a range of insect pests. Furthermore, elucidation of its specific mechanism of action and its biosynthetic pathway could open avenues for the development of novel, biobased insecticides and for the biosynthetic production of this and related compounds. The detailed protocols provided herein offer a starting point for researchers to further investigate this promising molecule.

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